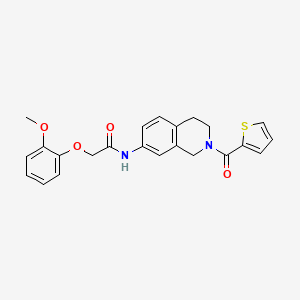

2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. A related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, was prepared and underwent various reactions, including alkylation and cyclization, to produce tetrahydrothieno[2,3-b] quinolines, which share structural similarities with the compound of interest (Al-Taifi, Abdel-Raheem, & Bakhite, 2016). These synthetic routes highlight the complexity and creativity required in organic synthesis, particularly for molecules with potential biological activity.

Molecular Structure Analysis

DFT and experimental investigations, including FT-IR and FT-Raman spectroscopy, have been utilized to study the molecular structure of similar compounds. These studies provide insights into the vibrational spectra, molecular electrostatic potential, and frontier molecular orbitals, enhancing the understanding of the molecular conformation and electronic properties of such compounds (El-Azab et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of organic compounds is often explored through their interactions with various reagents. For example, the reaction of cyanoquinolinethione with α-halocarbonyl compounds leads to alkylated products that undergo cyclization to produce tetrahydrothieno[2,3-b]quinolines, showcasing the compound's ability to participate in complex chemical transformations (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystal structure, is crucial for understanding the behavior of organic compounds under different conditions. X-ray diffraction methods have been employed to elucidate the crystal structure of similar molecules, providing valuable information on molecular packing, hydrogen bonding, and intermolecular interactions, which are key to predicting solubility and stability (Dyachenko et al., 2010).

Chemical Properties Analysis

The chemical properties of organic compounds, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are fundamental to their applications. Studies on related molecules have shown a variety of chemical behaviors, such as cyclization reactions and reactivity towards bases, highlighting the versatile nature of these compounds and their potential utility in synthesis and drug design (Sirakanyan et al., 2015).

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

Research on isoquinoline derivatives has revealed insights into structural aspects and properties, including salt and inclusion compounds formation, gelation behaviors, and fluorescence emission characteristics upon interaction with different agents. For example, Karmakar, Sarma, and Baruah (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, highlighting their behavior in forming gels or crystalline solids upon treatment with mineral acids and their host–guest complexes' enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activity

The synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have been investigated, revealing their potential cytostatic activity against various cancer cell lines, highlighting the compound's significance in medicinal chemistry (Ambros, Angerer, & Wiegrebe, 1988).

Cyclization and Rearrangement Studies

Studies on methoxybenzylamino-acetonitriles have demonstrated their ability to undergo spiro-cyclization and rearrangement, producing tetrahydroisoquinoline or 2-benzazepine derivatives, showcasing the chemical versatility and potential for generating structurally diverse compounds (Harcourt, Taylor, & Waigh, 1978).

Fluorescence Derivatization Reagent

Isoquinoline derivatives have been explored as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating their utility in analytical chemistry for sensitive detection methods (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Pyrroloquinolines

Research into the synthesis of pyrroloquinolines from dimethoxyquinolines has led to formal total syntheses of various natural products, demonstrating the compound's role in facilitating complex organic syntheses and contributing to the field of natural product synthesis (Roberts, Joule, Bros, & Álvarez, 1997).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-28-19-5-2-3-6-20(19)29-15-22(26)24-18-9-8-16-10-11-25(14-17(16)13-18)23(27)21-7-4-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCIUSKOCZQAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)

![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)